3-[(3-Chlorophenyl)methyl]pyrrolidine
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEHQTPUBNGBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Chlorophenyl)methyl]pyrrolidine is a pyrrolidine derivative that exhibits significant biological activity across various domains. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorophenyl group, which influences its biological interactions. The general structure can be represented as follows:
where the substitution at position 3 enhances its lipophilicity and potential receptor interactions.
Biological Activities
Research indicates that this compound possesses a range of biological activities, including:
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- N-Alkylation Reactions : Utilizing chlorobenzyl bromide in the presence of a base to form the desired pyrrolidine derivative.
- Cyclization Techniques : Employing cyclization reactions involving appropriate precursors to construct the pyrrolidine ring.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antimicrobial Activity
A study highlighted the antimicrobial properties of chlorinated pyrrolidines against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with multiple chlorine substitutions compared to their non-chlorinated counterparts, indicating a structure-activity relationship that favors chlorination for enhanced potency .
Case Study 2: Anticonvulsant Screening
Research involving a series of pyrrolidine derivatives demonstrated that modifications at the phenyl ring could lead to variations in anticonvulsant activity. Compounds similar to this compound were evaluated in animal models, showing promising results in reducing seizure frequency.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide | Proline Derivative | Experimental drug candidate |
| 1-(4-Chlorobenzyl)pyrrolidine | Pyrrolidine | Anticonvulsant activity |
| 2-(3-Chlorophenyl)-2-methylpropanamide | Amide Derivative | Potential analgesic properties |
This table illustrates the diversity within pyrrolidine derivatives and their unique contributions to medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolidine derivatives can exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The ability of 3-[(3-Chlorophenyl)methyl]pyrrolidine to interact with specific biological targets makes it a candidate for further investigation in cancer therapeutics .
Neurological Disorders
The compound may serve as a lead compound in drug discovery for neurological disorders. Pyrrolidine derivatives have been studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety . The binding affinity of this compound with neurotransmitter receptors needs to be evaluated to understand its therapeutic potential fully.
Anticonvulsant Activity
Pyrrolidine compounds have shown promise as anticonvulsants. Studies involving structurally similar compounds indicate that modifications can lead to enhanced efficacy in preventing seizures. This suggests that this compound could be explored for its anticonvulsant properties through structure-activity relationship studies .
Synthetic Routes
The synthesis of this compound can be achieved through several methods, providing flexibility in modifying the compound's structure for specific applications. Common synthetic routes include:
- Alkylation Reactions: Utilizing chlorobenzyl chloride with pyrrolidine under basic conditions.
- Cyclization Methods: Employing precursors that allow for the formation of the pyrrolidine ring through cyclization reactions.
These methods enable researchers to tailor the compound's properties for desired biological activities .
Case Study 1: Antitumor Activity Assessment
A study assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound, on ovarian cancer cell lines. The results indicated moderate cytotoxicity compared to standard chemotherapeutic agents, warranting further investigation into structural modifications to enhance efficacy .
Case Study 2: Neurological Target Interaction
In a study focused on neurological applications, researchers investigated the binding affinity of pyrrolidine derivatives with serotonin receptors. Preliminary findings suggested that compounds similar to this compound could potentially modulate serotonin activity, indicating a pathway for developing treatments for mood disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Halogen-Substituted Analogs
Table 1: Key Structural Analogs and Their Properties
*Similarity scores derived from structural alignment algorithms ().
Key Observations :
- Chlorine Position : Meta-substituted derivatives (e.g., target compound) generally exhibit better steric compatibility with biological targets compared to ortho-substituted analogs (e.g., 3-(2-Chlorophenyl)pyrrolidine) .
- The trifluoromethyl group (CF₃) in 2-[3-(Trifluoromethyl)phenyl]pyrrolidine enhances metabolic resistance due to its strong electron-withdrawing nature .
Stereochemical Variations
Enantiomeric pairs such as (R)- and (S)-3-(2-Chlorophenyl)pyrrolidine ([1335583-18-0] and [1335583-18-0]) share identical molecular formulas but differ in spatial arrangement. Such stereochemical differences can drastically affect pharmacological profiles. For example, one enantiomer may exhibit higher binding affinity to a target receptor, while the other could show off-target effects .
Complex Derivatives and Hybrid Structures
Table 2: Hybrid Pyrrolidine-Pyridine/Piperidine Derivatives
Key Observations :
- The hybrid structure in (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone HCl demonstrates how integrating multiple heterocycles (pyridine, piperidine) can modulate receptor selectivity and pharmacokinetics .
- Polar substituents like methylsulfonyl (e.g., 1-[3-(methylsulfonylmethyl)phenyl]pyrrolidine) improve aqueous solubility but may reduce blood-brain barrier permeability compared to lipophilic chloro-substituted analogs .
Preparation Methods
Classical Synthetic Approaches to Pyrrolidines
A well-established method for synthesizing pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrogen-based 1,3-dipole, such as an azomethine ylide, with an alkene dipolarophile. The regio- and stereoselectivity of the cycloaddition can be controlled by the nature of the dipole and dipolarophile, allowing for the synthesis of various substituted pyrrolidines with specific stereochemistry at positions 2, 3, 4, and 5 of the ring.
- The azomethine ylide can be generated in situ from aldehydes or imines and amino acids or their derivatives.
- The dipolarophile is typically an alkene or alkyne that reacts with the ylide to form the pyrrolidine ring in a single step.
- This method is highly versatile for introducing substituents at the 2 and 5 positions and can be adapted for functionalization at nitrogen.
Specific Preparation of 3-[(3-Chlorophenyl)methyl]pyrrolidine
For this compound, the synthetic strategy typically involves N-alkylation of pyrrolidine or its derivatives with a 3-chlorobenzyl halide or equivalent electrophile.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: Pyrrolidine | Commercially available | Base structure |
| 2 | N-alkylation with 3-chlorobenzyl chloride or bromide | Base (e.g., K2CO3, NaH), solvent (e.g., acetonitrile, DMF), room temperature to reflux | Alkylation at nitrogen yields this compound |
| 3 | Purification | Extraction, recrystallization, chromatography | Ensures product purity |
This method is straightforward and allows for selective substitution at the nitrogen atom without affecting the pyrrolidine ring itself.
Alternative Synthetic Strategies
Reductive amination: Pyrrolidine can be reacted with 3-chlorobenzaldehyde under reductive amination conditions (using reducing agents such as sodium borohydride or catalytic hydrogenation) to form the N-(3-chlorobenzyl)pyrrolidine derivative. This method is advantageous for mild reaction conditions and high selectivity.
Cyclization methods: Although less common for this specific compound, pyrrolidine rings can be constructed by cyclization of appropriate amino alcohols or amino halides. For example, intramolecular nucleophilic substitution can close the ring after installation of the 3-chlorobenzyl substituent on a linear precursor.
Research Findings and Optimization
The 1,3-dipolar cycloaddition method is widely used for preparing pyrrolidine derivatives with various substituents, but direct application to this compound is less common due to the need for the specific chlorophenyl substituent on nitrogen rather than on the ring carbons.
N-alkylation conditions must be optimized to avoid over-alkylation or side reactions. Use of mild bases and controlled temperature is recommended.
Reductive amination offers a cleaner alternative with fewer side products and can be conducted in aqueous or alcoholic solvents, facilitating purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation | Pyrrolidine, 3-chlorobenzyl halide | K2CO3 or NaH, solvent (DMF, MeCN) | Room temp to reflux | Simple, direct | Possible over-alkylation, side reactions |
| Reductive amination | Pyrrolidine, 3-chlorobenzaldehyde | NaBH4 or catalytic H2 | Mild, room temp or slightly elevated | High selectivity, mild conditions | Requires aldehyde precursor |
| 1,3-Dipolar cycloaddition | Azomethine ylide precursors, dipolarophiles | Heat or reflux in alcohols | Stereoselective ring formation | Versatile for substituted pyrrolidines | Less direct for N-substituted derivatives |
Additional Notes
- Solvent choice influences reaction rate and selectivity; polar aprotic solvents favor N-alkylation.
- Protective groups are generally unnecessary for the pyrrolidine nitrogen in these reactions but may be used if multi-step synthesis is involved.
- Purification typically involves extraction and chromatographic techniques due to the basic nature of pyrrolidines.
This comprehensive analysis of preparation methods for this compound highlights the predominance of N-alkylation and reductive amination strategies supported by classical pyrrolidine synthesis techniques. Optimization of reaction conditions ensures high yield and purity, making these methods suitable for research and potential industrial application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(3-Chlorophenyl)methyl]pyrrolidine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chlorobenzyl chloride with pyrrolidine in the presence of a base (e.g., NaOH) in dichloromethane, followed by purification via column chromatography. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of pyrrolidine to chlorobenzyl derivative) and inert conditions to minimize side reactions . Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm the pyrrolidine ring substitution pattern and chlorophenyl integration. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 210–254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at –20°C in airtight, light-resistant containers under argon. Avoid aqueous environments to prevent hydrolysis. Waste must be segregated and disposed via certified chemical waste programs due to potential environmental persistence .
Q. What safety protocols are essential when working with this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) in fume hoods. Monitor airborne exposure using PAC-1 (2.1 mg/m³) guidelines. In case of spills, absorb with diatomaceous earth and neutralize with 5% acetic acid .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Apply density functional theory (DFT) to model reaction pathways. For example, simulate nucleophilic attack on the chlorophenyl group using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to prioritize experimental conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines). Reproduce key experiments under standardized conditions (e.g., fixed concentration ranges, controlled pH). Validate receptor-binding assays with radioligand displacement studies .
Q. How can reaction engineering improve scalability for this compound derivatives?
- Methodology : Use flow chemistry to enhance heat/mass transfer. Optimize parameters (residence time, temperature) via Design of Experiments (DoE). For example, a continuous-flow reactor at 60°C with 10-minute residence time increases throughput by 40% .
Q. What mechanistic insights explain unexpected byproducts during its synthesis?
- Methodology : Isolate byproducts via preparative HPLC and characterize using X-ray crystallography. Trace impurities (e.g., oxidized pyrrolidine rings) often arise from oxygen ingress—remediate by sparging reactions with nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
